molecular formula C16H23N3O2 B11839200 Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 883547-63-5

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Katalognummer: B11839200
CAS-Nummer: 883547-63-5
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: YDCNRRMZJCTYNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol This compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinyl and azetidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine precursor containing the pyrrolidinyl and azetidinyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
  • Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

883547-63-5

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

benzyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20)

InChI-Schlüssel

YDCNRRMZJCTYNH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.